MALAT1-IN-1

描述

TC SL C5 is a metastasis-associated lung adenocarcinoma transcript 1 (Malat1) RNA inhibitor.

科学研究应用

癌症转移抑制

MALAT1-IN-1已被确定为癌症治疗的潜在治疗靶点,特别是在抑制转移方面。 该化合物与MALAT1信号通路相互作用可以影响基因表达、RNA加工和表观遗传调控,这些在癌细胞增殖、侵袭和转移中至关重要 。它在这些过程中的作用使其成为开发新的癌症疗法的有希望的候选者。

神经胶质瘤生物标志物

最近的研究表明,MALAT1在人神经胶质瘤中上调,表明其作为这种癌症生物标志物的潜力 。这可能导致早期检测和更有效的治疗策略,改善患者预后。

脂肪沉积和脂肪生成

This compound在脂肪沉积和脂肪生成调节中发挥重要作用。它参与了转录阶段的PPARγ、脂肪酸代谢和胰岛素信号传导的调节。 这使其成为研究肥胖预防和控制农场动物脂肪组织含量的有趣目标 。

化疗耐药性

该化合物与促进胃癌细胞自噬相关的化疗耐药性有关。 通过隔离miR-23b-3p,this compound减弱了对ATG12的抑制作用,从而增加了ATG12表达并促进了耐药性 。了解这种机制可以导致开发更有效的化疗方案。

DNA修复和细胞周期进程

This compound可以增强癌细胞DNA修复和细胞周期进程,这对癌细胞的存活和增殖至关重要。 这种特性突出了其作为有效治疗靶点的潜力,尤其是在血液癌症中 。

癌变中的可变剪接

该化合物在癌变过程中对于可变剪接至关重要。 这个过程对于癌细胞内蛋白质功能的多样性至关重要,靶向它可以为癌症治疗提供一种新方法 。

转移性疾病的治疗靶点

This compound在神经胶质瘤内皮细胞中上调,使其成为预防转移性疾病传播的潜在治疗靶点。 这在治疗易于转移的癌症方面可能特别有利 。

基因表达的调控

作为一种长链非编码RNA,this compound参与基因表达的广泛调控,包括染色质重塑和转录调控。 这种广泛的功能突出了其在各种治疗应用中的潜力,特别是在基因表达异常的疾病中 。

作用机制

Target of Action

The primary target of MALAT1-IN-1 is the long non-coding RNA (lncRNA) known as Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) . MALAT1 is a highly conserved nucleus-restricted lncRNA that regulates genes at the transcriptional and post-transcriptional levels . It is involved in various cellular processes, including the cell cycle, cell invasion, and metastasis .

Mode of Action

This compound interacts with its target, MALAT1, to regulate gene expression. It has been found to directly bind to the unmethylated Polycomb 2 (Pc2) on the promoter of E2F1, a critical regulator of cell proliferation . This leads to E2F1 SUMOylation and the relocation of the growth control genes from transcriptionally repressive Pc2 bodies to a transcriptionally permissive environment of the interchromatin granules .

Biochemical Pathways

This compound affects various biochemical pathways through its interaction with MALAT1. It has been found to stimulate cell proliferation, migration, and metastasis and play a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance . It also affects various signaling pathways such as PI3K/Akt and Wnt/β-catenin .

Result of Action

The interaction of this compound with MALAT1 results in a variety of molecular and cellular effects. It has been found to stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mes

生化分析

Biochemical Properties

The biochemical properties of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” are closely related to its interaction with MALAT1. MALAT1 has been reported to interact with various biomolecules, including enzymes and proteins, to regulate gene expression and stimulate cell proliferation, migration, and metastasis . It also plays a dynamic role in mediating the epithelial-to-mesenchymal transition (EMT), which leads to the acquisition of stem cell-like properties and chemoresistance .

Cellular Effects

The effects of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” on cells are primarily mediated through its interaction with MALAT1. MALAT1 has been found to stimulate cell proliferation, migration, and metastasis, and it plays a vital role in driving the EMT . It also influences cell function by interacting with various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and Wnt/β-catenin pathways .

Molecular Mechanism

The molecular mechanism of action of “5-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-Imidazol-2-amine” involves its interaction with MALAT1. MALAT1 regulates gene expression through chromatin modification, transcriptional regulation, and post-transcriptional regulation . It also behaves like a sponge for microRNAs, preventing their interaction with target genes and promoting EMT .

Temporal Effects in Laboratory Settings

Studies have shown that MALAT1 expression levels can significantly influence cell survival, proliferation, migration, and invasion .

Metabolic Pathways

Malat1 has been associated with various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways .

Transport and Distribution

Malat1 has been implicated in influencing drug transport and metabolism, affecting drug kinetics .

Subcellular Localization

属性

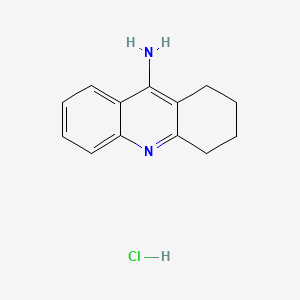

IUPAC Name |

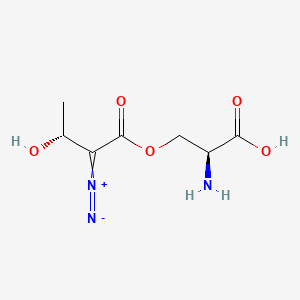

5-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1-methylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22-18(15-7-9-16(23-2)10-8-15)13-21-19(22)20-12-14-5-4-6-17(11-14)24-3/h4-11,13H,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVOJBGSGIOMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

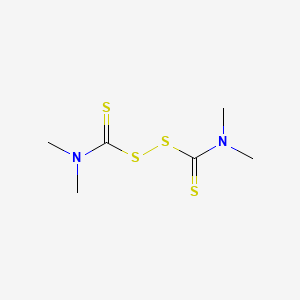

CN1C(=CN=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

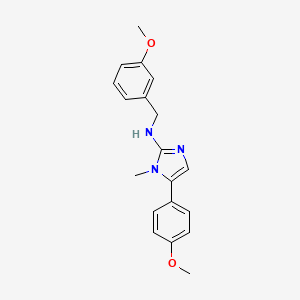

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)